5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine
Overview
Description
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C9H10ClFN2 . It has a molecular weight of 200.64 . The IUPAC name for this compound is 5-chloro-3-fluoro-2-pyrrolidin-1-ylpyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom, a fluorine atom, and a pyrrolidine ring . The InChI key for this compound is IDBIHCGKQNLXJN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.6 and a molecular formula of C9H10ClFN2 . It has 3 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
1. Potential Use in Antidepressants
A study by Vacher et al. (1999) investigated derivatives of 2-pyridinemethylamine, revealing the potential of 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine as a selective and potent agonist at 5-HT1A receptors. This suggests its potential use in developing antidepressants, particularly due to its enhanced oral activity and long-lasting 5-HT1A agonist activity in rats (Vacher et al., 1999).
2. Application in Herbicidal Activity
Research by Tajik and Dadras (2011) explored the herbicidal properties of 5-Chloro-3-fluoro-2-phenoxypyridines, indicating that compounds with this structure, including this compound, can be effective against various weeds. This research suggests its potential application in agriculture for weed control (Tajik & Dadras, 2011).
3. Use in Radiosynthesis of Ligands
A study by Ravert et al. (2006) focused on the radiosynthesis of nicotinic acetylcholine receptor ligands. This compound derivatives were synthesized, indicating potential applications in radiopharmaceuticals, particularly for imaging and therapeutic purposes (Ravert et al., 2006).
4. Implications in Pain Management
Colpaert et al. (2004) investigated the use of high-efficacy 5-HT1A receptor agonists, including derivatives of this compound, in pain management. The study demonstrates their potential in treating chronic nociceptive and neuropathic pain, and in preventing allodynia following spinal cord injury (Colpaert et al., 2004).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that leads to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence biological activity, including the structure–activity relationship (sar) of the studied compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common practice in drug discovery, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in biochemical processes and potential toxic effects. Studies have shown that high doses of this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, in animal models. These findings highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The interactions of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to specific proteins, which can influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through various targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and influence gene expression. Additionally, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBIHCGKQNLXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674379 | |
Record name | 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-18-2 | |
Record name | 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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